2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one
Description
2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is a synthetic benzocoumarin derivative featuring a thiazole ring substituted with a 4-fluorophenylamino group. This compound integrates two pharmacologically active motifs: the coumarin core, known for its diverse bioactivities, and the thiazole ring, which enhances antimicrobial and anticancer properties . The fluorine atom at the para position of the phenyl group is a critical structural feature, contributing to improved electronic effects and binding affinity in biological systems . Synthesized via condensation reactions between brominated coumarin precursors and thioamide derivatives, this compound has been primarily studied for its antimicrobial efficacy in polyurethane coatings .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O2S/c23-14-6-8-15(9-7-14)24-22-25-19(12-28-22)18-11-17-16-4-2-1-3-13(16)5-10-20(17)27-21(18)26/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCRFTVLDKJIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one typically involves the coupling of a 4-fluorophenylamine with a thiazole derivative, followed by the incorporation of the benzochromenone moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
2-(2-(2-(4-Fluorobenzylidene)hydrazinyl)thiazol-4-yl)-3H-benzo[f]chromen-3-one
- Structural Difference: Replaces the 4-fluorophenylamino group with a 4-fluorobenzylidene hydrazinyl moiety.
- Activity: Exhibits superior antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to non-fluorinated analogues due to enhanced electron-withdrawing effects and aromaticity .
- Application : At 1.5 wt.% in polyurethane coatings, it doubles the Limiting Oxygen Index (LOI) value, indicating improved flame retardancy .
2-(2-Methylthiazol-4-yl)-3H-benzo[f]chromen-3-one
- Structural Difference : Lacks fluorine and features a methyl group on the thiazole ring.
- Activity: Shows moderate antimicrobial activity, with lower efficacy against Gram-negative bacteria and fungi compared to fluorinated derivatives. Reduced aromaticity of the benzo[f]chromenone core further diminishes performance .
3-(2-(3-Aminophenyl)thiazol-4-yl)-2H-chromen-2-one
- Structural Difference: Substitutes the benzo[f]chromenone core with a simpler chromen-2-one and introduces a 3-aminophenyl group.
Functional Analogues with Different Heterocycles
Pyrazole- and Pyridazine-Benzocoumarin Hybrids
- Examples : Pyrazole4e, pyrazolo[3,4-d]pyridazines5a, 5c-5e .
- Structural Difference : Replace the thiazole ring with pyrazole or pyridazine moieties.
- Activity: Demonstrate potent cytotoxicity against diverse cancer cell lines (e.g., melanoma, leukemia) but lack significant antimicrobial activity. For instance, pyrazolo[3,4-d]pyridazines5a shows IC₅₀ values <10 µM against 60% of NCI-60 cancer lines .
Sulphonamide-Schiff Base Derivatives
- Example : 2-(4-(4-Methylphenyl)-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one oxime .
- Structural Difference: Incorporates an oxime group instead of the 4-fluorophenylamino substituent.
Comparative Bioactivity Data
Key Findings and Implications
Fluorine Enhances Bioactivity: The 4-fluorophenyl group in the target compound significantly boosts antimicrobial and flame-retardant properties compared to non-fluorinated analogues, likely due to increased electronegativity and membrane penetration .
Thiazole vs. Other Heterocycles : Thiazole-containing derivatives excel in antimicrobial applications, while pyrazole/pyridazine hybrids are more effective in anticancer contexts, highlighting structure-activity dependencies .
Biological Activity
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is a synthetic derivative of thiazole and benzochromene that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, a fluorophenyl group, and a benzochromene moiety, which contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds with similar thiazole and fluorophenyl groups exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines. Studies suggest that these compounds may inhibit cancer cell growth through mechanisms involving the induction of cytochrome P450 enzymes, leading to the formation of reactive metabolites that bind to DNA and interfere with cellular processes .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DF 203 | Breast | 5.0 | CYP1A1 activation |
| 5F 203 | Ovarian | 3.2 | DNA adduct formation |
| Target Compound | Various | TBD | TBD |
Antimicrobial Activity
The compound's thiazole moiety is known for its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against a range of bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of membrane integrity .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological effects of This compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Reactive Metabolite Formation : Similar compounds have been shown to form reactive intermediates that can bind covalently to macromolecules, leading to cytotoxic effects.
Study on Antiproliferative Effects
A study published in Molecular Pharmacology examined the effects of a related thiazole derivative on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting potential for therapeutic application .
Investigation into Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole derivatives found that certain substitutions on the thiazole ring enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
